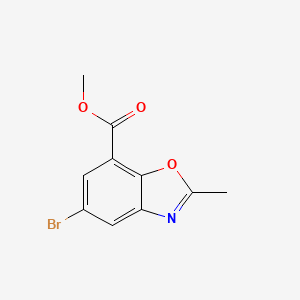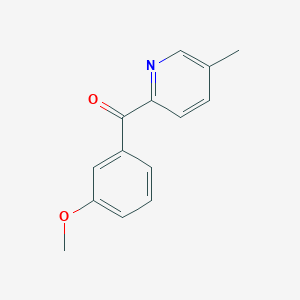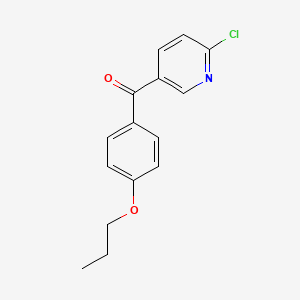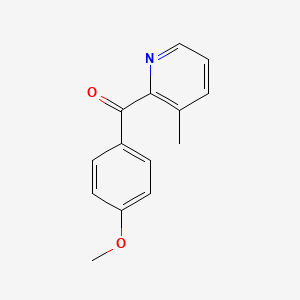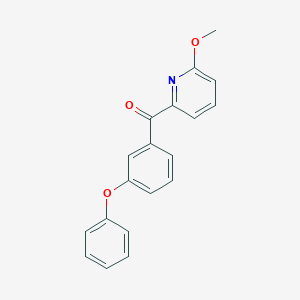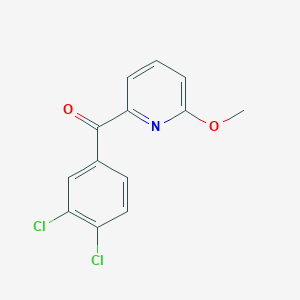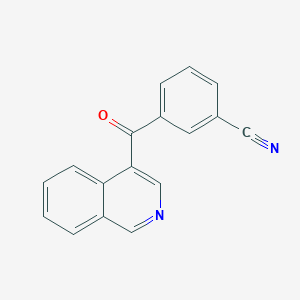![molecular formula C13H15NO4 B1421781 3-[(1-氧代-1-苯基丙烷-2-基)氨基羰基]丙酸 CAS No. 1258651-87-4](/img/structure/B1421781.png)
3-[(1-氧代-1-苯基丙烷-2-基)氨基羰基]丙酸
描述
3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid is a chemical compound with the CAS Number: 1258651-87-4 . It has a molecular weight of 249.27 . It’s also known as KF-1.
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(1-methyl-2-oxo-2-phenylethyl)amino]-4-oxobutanoic acid . The InChI code is 1S/C13H15NO4/c1-9(14-11(15)7-8-12(16)17)13(18)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)(H,16,17) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties are not available in the search results.科学研究应用
代谢和同位素示踪技术
3-[(1-氧代-1-苯基丙烷-2-基)氨基羰基]丙酸的代谢通过稳定同位素示踪技术进行了检查,确定了大鼠和人类中的各种代谢物,如 3-苯基丙醇和马尿酸。使用碳-13 的示踪技术因其在分析药物代谢物方面的可靠性而受到重视 (Horie 和 Baba,1979)。
治疗潜力和机制
骨形态发生蛋白 (BMP) 刺激
合成了 3-[(1-氧代-1-苯基丙烷-2-基)氨基羰基]丙酸的新型类似物,例如 2-((1-(苄基(2-羟基-2-苯乙基)氨基)-1-氧代-3-苯基丙烷-2-基)氨基羰基)苯甲酸,表现出对 BMP-2 和成骨细胞分化的有效刺激。这些化合物促进骨形成,并显示出安全性,对心血管组织没有不良影响 (Balaramnavar 等,2012)。
安全和危害
属性
IUPAC Name |
4-oxo-4-[(1-oxo-1-phenylpropan-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(14-11(15)7-8-12(16)17)13(18)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPBAJNPXNBYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)
![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)
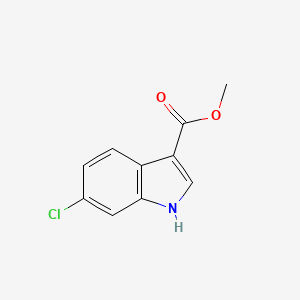
![tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1421705.png)
